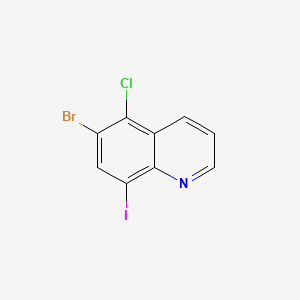

6-Bromo-5-chloro-8-iodoquinoline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C9H4BrClIN |

|---|---|

分子量 |

368.39 g/mol |

IUPAC名 |

6-bromo-5-chloro-8-iodoquinoline |

InChI |

InChI=1S/C9H4BrClIN/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H |

InChIキー |

PLJJQQVYVZKMTQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=CC(=C2N=C1)I)Br)Cl |

製品の起源 |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 5 Chloro 8 Iodoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 6-bromo-5-chloro-8-iodoquinoline, 1D (¹H, ¹³C) and 2D NMR experiments are essential for assigning every proton and carbon atom and confirming the specific substitution pattern on the quinoline (B57606) core.

The positions of signals (chemical shifts) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The presence of three different halogen atoms—chlorine, bromine, and iodine—at positions 5, 6, and 8, respectively, exerts significant influence on the chemical shifts of the remaining quinoline protons and carbons. Halogens generally cause a downfield shift (deshielding) of the signals for adjacent nuclei due to their electronegativity and inductive effects.

In the ¹H NMR spectrum, the four remaining aromatic protons (H-2, H-3, H-4, and H-7) would exhibit distinct chemical shifts. The H-7 proton, being situated between the bromine at C-6 and the iodine at C-8, is expected to be significantly deshielded. Similarly, the protons on the pyridine (B92270) ring (H-2, H-3, H-4) will have their shifts influenced by the electron-withdrawing nature of the halogenated benzene (B151609) ring.

In the ¹³C NMR spectrum, the carbons directly bonded to the halogens (C-5, C-6, C-8) are most affected. The electronegativity (Cl > Br > I) and other mechanisms like the "heavy atom effect" of iodine play a role in determining the final chemical shifts. Carbons at positions ortho and para to the halogen substituents also experience notable shifts in their resonance frequencies. acs.orgnih.govtsijournals.com The predicted chemical shifts for the protons and carbons of this compound, based on data from related substituted quinolines, are presented below. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shift (δ) values in ppm. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.9 - 9.1 | 150 - 152 |

| C3 | 7.4 - 7.6 | 122 - 124 |

| C4 | 8.1 - 8.3 | 135 - 137 |

| C4a | - | 148 - 150 |

| C5 | - | 130 - 133 |

| C6 | - | 125 - 128 |

| C7 | 8.0 - 8.2 | 138 - 140 |

| C8 | - | 95 - 100 |

| C8a | - | 144 - 146 |

| H2 | 8.9 - 9.1 | - |

| H3 | 7.4 - 7.6 | - |

| H4 | 8.1 - 8.3 | - |

While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond and through-space correlations, which are indispensable for confirming the molecular structure. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would show a clear correlation pathway between H-2, H-3, and H-4 on the pyridine ring, confirming their adjacent positions. H-7 would appear as a singlet in the aromatic region as it has no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, and C-7) by linking the already assigned proton signals to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over longer ranges (typically 2 to 4 bonds). Key HMBC correlations would definitively establish the substitution pattern. For instance, the H-7 proton would show correlations to C-5, C-6, and C-8a, confirming its position relative to the halogen-substituted carbons. The H-4 proton would show correlations to C-5 and C-4a, locking in the structure of the carbocyclic ring. researchgate.netbas.bg

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, the spectra would be dominated by vibrations of the quinoline ring system and the carbon-halogen bonds. researchgate.net

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands between 1350 and 1650 cm⁻¹ are characteristic of the quinoline core. acs.org

Ring Breathing and Deformation Modes: These vibrations, often found in the fingerprint region (below 1400 cm⁻¹), are characteristic of the entire ring system. acs.org

C-Cl, C-Br, and C-I Stretching: The carbon-halogen bonds give rise to strong vibrations in the lower frequency region of the spectrum. C-Cl stretches typically appear around 600-800 cm⁻¹, C-Br stretches around 500-600 cm⁻¹, and C-I stretches below 500 cm⁻¹. These bands provide direct evidence for the presence of the halogens.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1350 - 1650 | IR, Raman |

| C-H In-Plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-Plane Bend | 750 - 900 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by providing a highly accurate mass measurement of its molecular ion. researchgate.net For this compound, with a chemical formula of C₉H₄BrClIN, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. rsc.org

The theoretical exact mass of the most abundant isotopic combination ([¹²C]₉[¹H]₄[⁷⁹Br][³⁵Cl][¹²⁷I][¹⁴N]) is 390.8263 Da. An experimental HRMS measurement matching this value would provide strong evidence for the proposed elemental formula. acs.org

Furthermore, the presence of chlorine and bromine, which have significant natural isotopes (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1), creates a highly characteristic isotopic cluster pattern for the molecular ion. The observation of this unique pattern (M+, M+2, M+4 peaks with specific relative intensities) in the mass spectrum is an unmistakable signature confirming the presence of one chlorine atom and one bromine atom in the molecule.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

While spectroscopic methods reveal connectivity, Single Crystal X-ray Diffraction (XRD) provides the absolute, three-dimensional structure of a molecule in the solid state. acs.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. An XRD analysis of this compound would definitively confirm the substitution pattern and reveal details about its molecular geometry.

The quinoline ring system is inherently aromatic and therefore largely planar. mdpi.com However, significant steric strain can be introduced by the three bulky halogen substituents (Cl, Br, and I) positioned on the same carbocyclic ring. XRD analysis would precisely quantify the planarity of the fused ring system.

Torsion angles describe the rotation around a chemical bond and are used to define the conformation of the molecule. researchgate.net For a perfectly planar system, the torsion angles within the rings would be close to 0°. In this compound, slight deviations from planarity might occur to alleviate steric hindrance between the adjacent halogen atoms. researchgate.net Analysis of the torsion angles involving the substituents and the ring atoms would reveal any such distortions, providing a detailed picture of the molecule's preferred solid-state conformation. wuxiapptec.com

Representative Torsion Angles in Substituted Quinolines

This table shows examples of torsion angles that would be determined in an XRD analysis to define the molecule's geometry. Values are representative of a substituted quinoline system.

| Atoms Defining Torsion Angle | Expected Angle (degrees) | Description |

|---|---|---|

| C4-C4a-C8a-N1 | ~0° - 5° | Confirms planarity of the fused ring junction |

| C8a-C5-C6-C7 | ~0° - 5° | Measures planarity of the carbocyclic ring |

| Cl-C5-C6-Br | Variable | Describes the twist between the Cl and Br substituents |

Following extensive research, detailed spectroscopic and crystallographic data for the specific compound this compound, particularly concerning its intermolecular interactions and crystal packing motifs, is not available in the public domain. While commercial suppliers list the compound, scholarly articles detailing its three-dimensional structure and non-covalent interactions such as π-π stacking and halogen bonding could not be identified.

The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound. Similarly, a thorough search of scientific literature did not yield any publications presenting its crystal structure analysis.

For related, but structurally distinct, halogenated quinolines, some crystallographic data does exist, offering general insights into the types of intermolecular interactions that might be expected. For instance, studies on other multiply-halogenated quinoline derivatives often reveal complex crystal packing driven by a combination of van der Waals forces, dipole-dipole interactions, and more specific non-covalent bonds.

Without the precise crystallographic coordinates and cell packing information for this compound, any discussion of its specific intermolecular interactions would be purely speculative. The precise arrangement of the bromine, chlorine, and iodine atoms on the quinoline core would uniquely dictate the geometry and nature of any π-π stacking and the directionality and strength of halogen bonds.

Therefore, the subsection on Intermolecular Interactions and Crystal Packing Motifs cannot be provided with the required detailed research findings and data tables.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. rsc.orgnih.gov It is a valuable tool for understanding how the arrangement of electrons in a molecule influences its chemical properties. For this compound, DFT calculations can elucidate the effects of the three different halogen substituents on the quinoline core.

The presence of bromine, chlorine, and iodine at positions 6, 5, and 8 respectively, significantly modulates the electron density distribution across the aromatic system. The varying electronegativities and sizes of these halogens create a unique electronic environment that dictates the molecule's reactivity. DFT studies on similar halogenated quinoline derivatives have shown that halogen substitution significantly alters the reactive nature of the quinoline moiety. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For this compound, the electron-withdrawing nature of the halogens is expected to lower the energy of both the HOMO and LUMO. The precise energy gap would be influenced by the combined inductive and resonance effects of all three halogens. Studies on other quinoline derivatives provide a basis for estimating these values. nih.gov

Table 1: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (based on related compounds)

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations performed on structurally similar halogenated quinoline derivatives and are intended for comparative purposes.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color spectrum to indicate regions of different electrostatic potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP surface would show regions of negative potential around the electronegative nitrogen atom in the quinoline ring and, to a lesser extent, around the halogen atoms. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring would exhibit a more positive potential. The interplay of the three different halogens would create a complex and nuanced electrostatic potential map, influencing the molecule's intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide valuable insights into the conformational flexibility and dynamic behavior of a molecule. For a relatively rigid molecule like this compound, which is composed of a fused aromatic ring system, significant conformational changes are not expected.

However, MD simulations can still be useful for understanding the subtle dynamics, such as the vibrational modes of the molecule and its interactions with solvent molecules. nih.gov In the context of drug design, MD simulations are often employed to study the binding of a ligand to its target protein, providing information on the stability of the complex and the key interactions involved. nih.govacs.org For this compound, MD simulations could be used to model its interaction with biological targets, helping to elucidate its mechanism of action if it were to be investigated as a potential therapeutic agent. acs.org

Prediction of Acidity/Basicity (pKa) and Lipophilicity (LogP) in Aqueous and Non-Aqueous Media

The acidity/basicity (pKa) and lipophilicity (LogP) of a molecule are critical physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems. nih.govescholarship.org Computational methods can be used to predict these properties, providing valuable information for drug development and environmental fate assessment. nih.govresearchgate.net

The pKa of this compound is primarily determined by the basicity of the nitrogen atom in the quinoline ring. The electron-withdrawing effects of the bromine, chlorine, and iodine atoms are expected to decrease the electron density on the nitrogen, thereby reducing its basicity and lowering its pKa value compared to unsubstituted quinoline.

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. The presence of three halogen atoms in this compound would significantly increase its lipophilicity, resulting in a higher LogP value. This is because halogens are hydrophobic and their addition to an organic molecule generally increases its solubility in lipids.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| pKa | 2.0 - 3.5 |

| LogP | 4.0 - 5.0 |

Note: These values are predictions based on computational models and data from structurally related compounds. They are subject to the accuracy of the prediction software and the models employed. nih.govescholarship.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. nih.govacs.orgacs.orgrsc.org For a molecule like this compound, several types of reactions could be investigated using these methods.

Given the halogen substituents, nucleophilic aromatic substitution reactions are a likely area of interest. Computational modeling could predict the relative reactivity of the three halogenated positions towards nucleophilic attack, helping to understand which halogen is most likely to be displaced. The model could also shed light on the reaction pathway, whether it proceeds via a Meisenheimer complex or other intermediates.

Furthermore, electrophilic substitution reactions on the quinoline ring could also be modeled. DFT calculations can predict the most likely sites for electrophilic attack by analyzing the electron density and the stability of the resulting intermediates. Such studies are invaluable for planning synthetic routes to new derivatives of this compound. nih.gov

Conclusion

6-Bromo-5-chloro-8-iodoquinoline represents a highly valuable, albeit under-documented, building block in synthetic chemistry. Its polyhalogenated nature provides a platform for selective, sequential functionalization via modern cross-coupling methodologies. The predictable reactivity hierarchy of its carbon-halogen bonds makes it a powerful precursor for the designed synthesis of complex, highly substituted quinoline (B57606) derivatives. While detailed experimental studies on this specific compound are sparse in public literature, its potential, based on the well-established chemistry of related systems, is clear. Further research into the synthesis and reactivity of this and similar polyhalogenated heterocycles will undoubtedly continue to enrich the toolkit of synthetic organic chemists.

Chemical Reactivity and Functionalization of 6 Bromo 5 Chloro 8 Iodoquinoline

Selective Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in 6-bromo-5-chloro-8-iodoquinoline allows for selective palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a powerful tool for the stepwise and site-specific introduction of various functional groups.

Suzuki, Sonogashira, Heck, and Stille Reactions with Specific Halogen Sites

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific halogen site. researchgate.net

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. For this compound, the reaction can be tuned to occur selectively at the most reactive C-I bond at the C8 position. Subsequent reactions at the C6-Br and C5-Cl positions would require more forcing conditions. The reactivity order is generally C-I > C-Br > C-Cl. acs.org The choice of palladium catalyst and ligands is crucial in controlling this selectivity. acs.org

The Sonogashira coupling of terminal alkynes with aryl halides provides a direct route to alkynyl-substituted quinolines. researchgate.net In di- and polyhalogenated systems, the reaction typically occurs at the most reactive halogen. For instance, in a related 2,4-dichloroquinoline (B42001) system, regioselective alkynylation was achieved at the C2 position. nih.gov For this compound, the Sonogashira coupling would be expected to proceed preferentially at the C8-iodo position. Studies on 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown site-selective Sonogashira cross-coupling at the C8 position, which is attributed to an ortho-directing effect of the NH group. tubitak.gov.tr

The Heck reaction , coupling an alkene with an aryl halide, offers another avenue for functionalization. mdpi.com The general reactivity trend of halides (I > Br > Cl) also applies here, suggesting that initial coupling would occur at the C8 position of this compound.

The Stille reaction utilizes organotin reagents for cross-coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgyoutube.com Similar to other palladium-catalyzed couplings, the Stille reaction on this compound would likely exhibit selectivity for the C-I bond.

A summary of expected selective cross-coupling reactions is presented below:

| Cross-Coupling Reaction | Expected Primary Reaction Site | Typical Reagents |

| Suzuki-Miyaura | C8-Iodo | Arylboronic acid, Pd catalyst, Base |

| Sonogashira | C8-Iodo | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | C8-Iodo | Alkene, Pd catalyst, Base |

| Stille | C8-Iodo | Organostannane, Pd catalyst |

Regioselectivity and Orthogonal Reactivity of Multiple Halogens

The presence of three different halogens on the quinoline (B57606) ring allows for orthogonal, or stepwise, functionalization. nih.govdb-thueringen.deresearchgate.net The distinct reactivity of the C-I, C-Br, and C-Cl bonds enables the selective modification of one position while leaving the others intact for subsequent transformations. nih.gov

This regioselectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which decrease in the order C-Cl > C-Br > C-I. acs.org Therefore, oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling cycles, occurs most readily at the C-I bond.

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligands, base, and temperature, it is possible to achieve selective coupling at the C8-iodo position. Following this initial functionalization, a second cross-coupling reaction can be performed at the C6-bromo position under more vigorous conditions. Finally, substitution at the C5-chloro position would require the most forcing conditions. This stepwise approach allows for the synthesis of highly complex and diverse quinoline derivatives from a single, readily available starting material.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Ring

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com However, in this compound, the halogen atoms are located on the benzo-fused portion of the ring system. SNAr reactions on this part of the quinoline are generally less facile than at the C2 and C4 positions.

Despite this, under harsh reaction conditions with strong nucleophiles, SNAr may be possible. The relative reactivity of the halogens towards nucleophilic attack would depend on a combination of factors, including the electronic effect of the nitrogen atom and the inherent reactivity of the C-X bond. Research on related chloroquinolines has shown that nucleophilic displacement is possible, and the nature of the leaving group plays a significant role. mdpi.com Studies on pentafluorophenyl-substituted quinolines have also demonstrated the feasibility of SNAr. mdpi.comresearchgate.net In the case of this compound, the C5-chloro and C6-bromo positions would be the most likely sites for SNAr, with the relative reactivity being influenced by the specific nucleophile and reaction conditions.

Lithiation and Other Organometallic Transformations

Halogen-metal exchange, typically using organolithium reagents such as n-butyllithium, is a common method for the preparation of lithiated quinolines. This reaction generally proceeds with high regioselectivity, with the exchange occurring at the most acidic proton or the most reactive halogen. In the case of this compound, lithiation would be expected to occur preferentially at the C8-iodo position due to the higher reactivity of the C-I bond.

The resulting 8-quinolinyllithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C8 position. This provides a complementary approach to the palladium-catalyzed cross-coupling reactions for the functionalization of this specific site.

Derivatization via Functional Group Interconversions (e.g., formylation, hydrolysis)

The halogen atoms on the this compound ring can be considered as functional groups that can be interconverted to other functionalities.

Formylation , the introduction of a formyl group (-CHO), can be achieved on activated aromatic rings. While direct formylation of this compound might be challenging, the lithiated intermediate generated from halogen-metal exchange could be reacted with a formylating agent like dimethylformamide (DMF) to introduce a formyl group, likely at the C8 position. The Vilsmeier-Haack reaction is another method for the formylation of electron-rich heterocyclic compounds, and its applicability to this system could be explored. chemijournal.com

Hydrolysis of the carbon-halogen bonds in this compound to introduce a hydroxyl group would require harsh conditions, typically involving strong bases and high temperatures. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com This transformation is a nucleophilic substitution reaction. youtube.comyoutube.com The relative ease of hydrolysis would likely follow the reactivity of the halogens (I > Br > Cl), suggesting that the C8-iodo group would be the most susceptible to hydrolysis.

Advanced Research Applications of Halogenated Quinoline Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

Generally, polysubstituted quinolines are highly valued as intermediates in the synthesis of more complex molecules. acs.orgrsc.org The differential reactivity of various carbon-halogen bonds (C-I, C-Br, C-Cl) under specific reaction conditions, such as in transition-metal-catalyzed cross-coupling reactions, typically allows for the sequential and regioselective introduction of new functional groups. rsc.orgacs.org This makes multiply halogenated heterocycles powerful synthons for creating diverse molecular architectures. For instance, the C-I bond is often the most reactive towards oxidative addition in palladium-catalyzed reactions, followed by the C-Br bond, and then the C-Cl bond. This reactivity hierarchy is a cornerstone of their utility.

However, no specific examples or detailed studies demonstrating the use of 6-Bromo-5-chloro-8-iodoquinoline as a building block in complex molecule synthesis have been reported in the accessible scientific literature. While general methods for the synthesis of polysubstituted quinolines are well-documented, specific procedures for the preparation of this compound and its subsequent use in synthetic chemistry are not described. iipseries.orgnih.gov

Development of Novel Coordination Complexes and Metal Chelators

The quinoline (B57606) nucleus, particularly with nitrogen and potential oxygen donors (as in 8-hydroxyquinolines), is a well-known scaffold for the development of metal chelators. nih.govnih.gov The electronic properties of the quinoline ring, and consequently the coordination properties of the nitrogen atom, are significantly influenced by the presence of electron-withdrawing halogen substituents. researchgate.net

Spectroscopic and Structural Studies of Metal-Quinoline Complexes

The formation of metal complexes with quinoline-based ligands is typically studied using various spectroscopic techniques, including UV-Vis, fluorescence, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry and structural features of the resulting complexes. rsc.org These studies provide insights into the electronic structure and the nature of the metal-ligand bonding.

For the specific compound this compound, there are no published reports on the synthesis, spectroscopic characterization, or structural analysis of its metal complexes.

Applications in Catalysis or Sensing (without specific medical/biological sensing)

Metal complexes of quinoline derivatives have been explored for applications in catalysis and as chemosensors for metal ions. The specific substituents on the quinoline ring can tune the catalytic activity or the sensing selectivity and sensitivity of the complexes. The heavy atom effect of bromine and iodine, for example, can influence the photophysical properties of metal complexes, which is a key aspect in the design of luminescent sensors.

There is currently no available research detailing the application of this compound or its metal complexes in the fields of catalysis or chemical sensing.

Investigation in Supramolecular Chemistry and Self-Assembly (e.g., based on π-π stacking, halogen bonding)

The supramolecular chemistry of quinolines can involve π-π stacking interactions due to the aromatic nature of the bicyclic system. acs.org Furthermore, the presence of halogen atoms, particularly the highly polarizable iodine, introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic region) and a Lewis base, which has become a powerful tool in crystal engineering and the design of supramolecular assemblies. The iodine atom at the 8-position of this compound would be a prime candidate for forming such interactions.

Despite the potential for interesting supramolecular structures, there are no studies in the current body of scientific literature that investigate the self-assembly, crystal structure, or halogen bonding capabilities of this compound.

Mechanistic Insights into Biological Interactions of Halogenated Quinoline Scaffolds in Vitro Studies Only

Molecular Target Identification and Binding Mechanism Studies

While no studies have identified molecular targets for 6-bromo-5-chloro-8-iodoquinoline, research on analogous quinoline (B57606) compounds provides insight into potential mechanisms. Halogenated quinolines are known to interact with a variety of biological targets, primarily through enzyme inhibition or receptor binding. For instance, various quinoline derivatives have been shown to inhibit enzymes crucial for disease progression, such as protein kinases, topoisomerases, and DNA methyltransferases. nih.govbldpharm.com The mechanism often involves the quinoline scaffold intercalating into DNA or binding to the ATP-pocket of kinases. nih.gov

Some quinoline compounds act as inhibitors of cytochrome P450 enzymes or target enzymes involved in microbial metabolism. The presence and position of halogen atoms on the quinoline ring are known to significantly influence the binding affinity and selectivity for these molecular targets. For example, studies on other bromo- and chloro-substituted quinolines indicate they can function as inhibitors of enzymes like catechol O-methyltransferase (COMT).

Cellular Pathway Modulation in Model Systems

There is no specific data on how this compound modulates cellular pathways. However, the broader class of halogenated quinolines has been extensively studied for its ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Apoptosis Induction: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspase pathways. For example, certain 2-phenylquinolin-4-amine (B1606699) derivatives have been shown to activate caspase-3, a key executioner caspase, leading to apoptosis. nih.gov

Cell Cycle Arrest: The arrest of the cell cycle is another common mechanism for quinoline-based compounds. Depending on their specific structure, they can halt the cell cycle at different phases (G1, S, or G2/M), preventing cancer cell proliferation. bldpharm.comnih.gov For instance, some imidazoquinoline derivatives have been found to induce cell cycle arrest at the G2/M phase and increase the sub-G1 cell population, which is indicative of apoptosis.

Protein Phosphorylation: The dysregulation of protein phosphorylation is a hallmark of many diseases, including cancer. bldpharm.com Quinolines can modulate signaling pathways by inhibiting protein kinases, thereby affecting downstream phosphorylation events that are critical for cell survival and proliferation. sigmaaldrich.commdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Motifs

Specific SAR studies for this compound are not available. However, SAR studies on various quinoline series consistently demonstrate that the nature and position of substituents on the quinoline core are critical for biological activity.

For halogenated quinolines, the following general observations have been made in in vitro assays:

Position of Halogens: The specific placement of halogen atoms (e.g., at C5, C6, C7, C8) dramatically affects the compound's potency and target selectivity. sigmaaldrich.com

Type of Halogen: The type of halogen (F, Cl, Br, I) influences factors such as lipophilicity and the ability to form halogen bonds, which can enhance binding to biological targets.

Other Substituents: The addition of other functional groups, such as amino, hydroxyl, or alkyl chains, alongside halogens can further modify the compound's biological profile. sigmaaldrich.com

For example, in one study on quinazoline (B50416) derivatives, an aliphatic linker attached to a thiol group was found to be the most potent substitution against certain cancer cell lines. nih.gov In another series, the presence of a phenyl ring was found to be a requirement for antifungal activity. sigmaaldrich.com These examples highlight the modular nature of the quinoline scaffold in drug design.

Computational Drug Design and Docking Studies for Hypothetical Interactions

No computational studies for this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor.

For related compounds, docking studies have been instrumental in elucidating binding modes. For instance, docking of 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin) into bovine serum albumin suggested that hydrophobic interactions involving the quinoline scaffold are the primary driving force for binding. bldpharm.com In studies of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking simulations revealed key hydrogen bonds and other interactions within the active site that could explain their inhibitory activity. nih.gov

A hypothetical docking study of this compound would likely investigate its fit into the active sites of known quinoline targets, such as kinase domains or DNA. The multiple halogen atoms would be of particular interest for their potential to form specific halogen bonds with the protein target, potentially enhancing binding affinity and selectivity.

Future Directions and Emerging Research Avenues for Polyhalogenated Quinolines

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of polyhalogenated quinolines often involves multi-step processes that may utilize harsh reagents and produce significant waste. A primary future direction for 6-Bromo-5-chloro-8-iodoquinoline will be the development of novel, sustainable synthetic routes. Current methods for synthesizing related halo-quinolines, such as the Skraup synthesis or the Gould-Jacobs reaction, could be adapted. For instance, the synthesis of 6-bromo-quinoline can be achieved by heating bromoaniline with glycerol, sulfuric acid, and p-bromo-nitrobenzene. chemicalbook.com Similarly, methods for producing chloro- and iodo-substituted quinolines exist. researchgate.netnist.gov

A key challenge and opportunity lie in the regioselective introduction of three different halogens onto the quinoline (B57606) core. Future research will likely focus on:

Step-economic Syntheses: Developing one-pot or tandem reactions that minimize purification steps and solvent usage.

Catalytic Methods: Employing transition-metal catalysis (e.g., palladium, copper) for C-H activation and halogenation, offering higher selectivity and milder reaction conditions. Recent advances in cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones present a promising avenue. nih.gov

Green Chemistry Principles: Utilizing greener solvents, reducing energy consumption, and designing processes with higher atom economy.

| Starting Materials (Illustrative) | Key Transformation | Potential Product |

| Substituted Aniline | Cyclization & Sequential Halogenation | This compound |

| Pre-halogenated Anthranilic Acid | Cyclization | This compound |

| Quinoline | Regioselective C-H Halogenation | This compound |

Table 1: Potential Synthetic Approaches for this compound

Exploration of Untapped Reactivity Profiles

The unique arrangement of bromine, chlorine, and iodine atoms on the quinoline scaffold of this compound suggests a rich and complex reactivity profile. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl in terms of bond strength) can be exploited for selective functionalization.

Future research in this area will likely explore:

Selective Cross-Coupling Reactions: Utilizing the lability of the C-I bond for initial Suzuki, Sonogashira, or Stille coupling reactions, followed by subsequent reactions at the C-Br and C-Cl positions under different catalytic conditions. This would allow for the creation of highly complex and diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNA_r): Investigating the displacement of the halogen atoms with various nucleophiles. The electron-withdrawing nature of the quinoline ring and the multiple halogens would influence the regioselectivity of such reactions. nih.gov

Directed Ortho-metalation (DoM): Exploring the use of the nitrogen atom or one of the halogens to direct lithiation or other metalation reactions to specific positions on the ring, enabling further functionalization.

Advanced Materials Science Applications

Polycyclic aromatic compounds, including quinolines, are of significant interest in materials science, particularly in the field of organic electronics. The introduction of heavy atoms like bromine and iodine can influence the photophysical and electronic properties of the molecule.

Emerging research avenues for this compound in this domain include:

Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is a known component in OLED materials. researchgate.net The heavy atom effect induced by bromine and iodine in this compound could promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PhOLEDs) or as a host material for phosphorescent emitters. The photophysical properties of halogenated pyrazoloquinolines have been studied, providing a basis for investigating the fluorescence and phosphorescence of this compound. researchgate.netnih.gov

Organic Photovoltaics (OPVs): The electron-accepting nature of the polyhalogenated quinoline system could make it a candidate as a non-fullerene acceptor in organic solar cells.

Organic Field-Effect Transistors (OFETs): The potential for π-π stacking and the influence of the halogens on the molecular packing could be explored for applications in organic transistors.

Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes, and the photophysical properties could be modulated upon binding, making it a potential fluorescent sensor.

| Property | Potential Influence of Halogenation | Application |

| Intersystem Crossing | Enhanced by heavy atoms (Br, I) | Phosphorescent OLEDs |

| Electron Affinity | Increased by electronegative halogens | Non-fullerene acceptors in OPVs |

| Molecular Packing | Influenced by halogen size and polarity | Organic Field-Effect Transistors |

| Luminescence | Tunable through substitution | Fluorescent Sensors |

Table 2: Potential Materials Science Applications

Expanding the Scope of Bioactive Scaffolds through Rational Design

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of three distinct halogens in this compound offers a unique opportunity for rational drug design.

Future research in this area will likely focus on:

Antimicrobial and Antiviral Agents: Halogenated quinolines have shown activity against a range of pathogens. For example, clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) is a known antifungal and antiprotozoal agent. nist.gov Research into polyhalogenated quinoline C-nucleosides as potential antiviral agents also provides a promising direction. nih.gov

Anticancer Agents: The quinoline-5,8-dione scaffold is a known redox-active motif with anticancer properties. mdpi.comnih.gov While this compound is not a quinone, its derivatives could be explored for their cytotoxic activities.

Enzyme Inhibitors: The specific substitution pattern may allow for targeted binding to the active sites of various enzymes.

Molecular Hybrids: Using the reactivity of the C-halogen bonds to conjugate this compound with other known bioactive molecules to create hybrid compounds with potentially enhanced or novel activities. researchgate.net

The development of new bioactive scaffolds based on this polyhalogenated quinoline will require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。